1-Keto Dapagliflozin 3-O-beta-D-Glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Keto Dapagliflozin 3-O-beta-D-Glucuronide is a metabolite of dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. Dapagliflozin is primarily used in the treatment of type 2 diabetes mellitus by inhibiting renal glucose reabsorption, thereby reducing blood glucose levels . The metabolite, this compound, is formed in the liver and kidney through the action of uridine diphosphate glucuronosyltransferase-1A9 (UGT1A9) .
準備方法
The synthesis of 1-Keto Dapagliflozin 3-O-beta-D-Glucuronide involves the glucuronidation of dapagliflozin. This process is catalyzed by the enzyme UGT1A9, which facilitates the attachment of a glucuronic acid moiety to dapagliflozin . Industrial production methods typically involve the use of recombinant UGT1A9 expressed in suitable host cells to achieve efficient glucuronidation .
化学反応の分析
1-Keto Dapagliflozin 3-O-beta-D-Glucuronide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized metabolites.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The glucuronic acid moiety can be substituted with other functional groups under specific conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide (MnO2) and reducing agents such as sodium borohydride (NaBH4). The major products formed from these reactions include oxidized and reduced derivatives of the parent compound .
科学的研究の応用
1-Keto Dapagliflozin 3-O-beta-D-Glucuronide has several scientific research applications:
作用機序
The mechanism of action of 1-Keto Dapagliflozin 3-O-beta-D-Glucuronide involves its formation as a metabolite of dapagliflozin. Dapagliflozin inhibits SGLT2 in the renal proximal tubule, reducing glucose reabsorption and increasing urinary glucose excretion . The glucuronidation of dapagliflozin to form this compound is a detoxification process that facilitates the excretion of the parent compound .
類似化合物との比較
1-Keto Dapagliflozin 3-O-beta-D-Glucuronide can be compared with other glucuronidated metabolites of SGLT2 inhibitors, such as:
- Canagliflozin 3-O-beta-D-Glucuronide
- Empagliflozin 3-O-beta-D-Glucuronide
These compounds share similar metabolic pathways but differ in their pharmacokinetic profiles and potency as SGLT2 inhibitors . This compound is unique due to its specific formation from dapagliflozin and its role in the detoxification and excretion of the parent drug .
特性
分子式 |
C27H31ClO13 |
---|---|
分子量 |
599.0 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6R)-6-[(2S,3S,4R,5R,6R)-2-[4-chloro-3-(4-ethoxybenzoyl)phenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H31ClO13/c1-2-38-13-6-3-11(4-7-13)17(30)14-9-12(5-8-15(14)28)23-22(35)24(18(31)16(10-29)39-23)40-27-21(34)19(32)20(33)25(41-27)26(36)37/h3-9,16,18-25,27,29,31-35H,2,10H2,1H3,(H,36,37)/t16-,18-,19+,20+,21-,22+,23+,24+,25+,27-/m1/s1 |
InChIキー |
BDBVWCQXCPMMAU-TTXBBOISSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)Cl |
正規SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。